molecular formula C23H23N2O4P B11395389 Dimethyl [5-(benzylamino)-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(benzylamino)-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11395389
M. Wt: 422.4 g/mol
InChI Key: NUCHCDAKVWMDKI-UHFFFAOYSA-N
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Description

DIMETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound with a molecular formula of C24H25N2O4P. This compound is notable for its unique structure, which includes a benzylamino group, a naphthalenylmethyl group, and an oxazolylphosphonate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of DIMETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

    Introduction of Benzylamino and Naphthalenylmethyl Groups: These groups are introduced through nucleophilic substitution reactions, where the benzylamine and naphthalenylmethyl halides react with the oxazole intermediate.

    Phosphonate Esterification: The final step involves the esterification of the oxazole derivative with dimethyl phosphite under suitable conditions, such as the presence of a base like triethylamine.

Chemical Reactions Analysis

DIMETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the oxazole ring or the phosphonate group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or naphthalenylmethyl groups, leading to the formation of various derivatives.

    Hydrolysis: The phosphonate ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acids.

Scientific Research Applications

DIMETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: While not widely used in industry, it serves as a model compound in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with various molecular targets. The benzylamino and naphthalenylmethyl groups allow it to bind to specific proteins or enzymes, potentially inhibiting their activity. The oxazole ring and phosphonate group contribute to its overall stability and reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

DIMETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with other similar compounds, such as:

    DIMETHYL [5-(BENZYLAMINO)-2-METHYL-1,3-OXAZOL-4-YL]PHOSPHONATE: This compound lacks the naphthalenylmethyl group, making it less complex and potentially less active biologically.

    DIMETHYL [5-(BENZYLAMINO)-2-(PHENYL)-1,3-OXAZOL-4-YL]PHOSPHONATE: The phenyl group replaces the naphthalenylmethyl group, which may alter its binding properties and biological activities.

    DIMETHYL [5-(BENZYLAMINO)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-4-YL]PHOSPHONATE:

Properties

Molecular Formula

C23H23N2O4P

Molecular Weight

422.4 g/mol

IUPAC Name

N-benzyl-4-dimethoxyphosphoryl-2-(naphthalen-1-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C23H23N2O4P/c1-27-30(26,28-2)23-22(24-16-17-9-4-3-5-10-17)29-21(25-23)15-19-13-8-12-18-11-6-7-14-20(18)19/h3-14,24H,15-16H2,1-2H3

InChI Key

NUCHCDAKVWMDKI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCC4=CC=CC=C4)OC

Origin of Product

United States

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